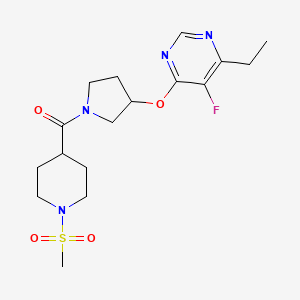
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a complex organic molecule1. It is not intended for human or veterinary use and is available for research purposes only1.
Synthesis Analysis
The synthesis of this compound might involve the use of 4-Chloro-6-ethyl-5-fluoropyrimidine as a building block2. However, the exact synthesis process for this specific compound is not readily available in the searched resources.
Molecular Structure Analysis
The molecular formula of this compound is C19H20FN5O21. However, the detailed molecular structure analysis is not available in the searched resources.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not readily available in the searched resources. However, it is known that pyrimidine derivatives like this one can be used as building blocks in the preparation of bio-active compounds2.Physical And Chemical Properties Analysis
The molecular weight of this compound is369.41. However, other physical and chemical properties are not readily available in the searched resources.Scientific Research Applications
P2X7 Antagonist for Mood Disorders
A pivotal study developed a dipolar cycloaddition reaction to access novel P2X7 antagonists, including compounds with a similar structural motif to the compound . These compounds demonstrated robust P2X7 receptor occupancy at low doses in rats. One particular compound showed notable solubility and tolerability in preclinical species and was advanced into phase I clinical trials to assess safety and tolerability in healthy human subjects before proof of concept studies for the treatment of mood disorders (Chrovian et al., 2018).
5-HT1A Receptor Agonists for Antidepressant Potential
Research on derivatives of 2-pyridinemethylamine, which include structural features similar to the compound of interest, focused on improving oral bioavailability and demonstrated enhanced 5-HT1A agonist activity in rats after oral administration. These derivatives were found to bind with higher affinity and selectivity to 5-HT1A receptors, displaying potent 5-HT1A agonist activity in vitro and in vivo, highlighting their marked antidepressant potential (Vacher et al., 1999).
Antimicrobial Activity
Another study synthesized new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, which share a functional group with the compound . These derivatives were evaluated for in vitro antibacterial and antifungal activities, with some exhibiting good antimicrobial activity against tested pathogenic bacterial and fungal strains, suggesting potential as antimicrobial agents (Mallesha & Mohana, 2014).
Chemical Synthesis and Structural Analysis
A significant contribution to the understanding of similar compounds involves the synthesis, crystal structure, and DFT study of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds. These studies confirm the structures through various spectroscopic methods and X-ray diffraction, providing insights into the molecular structures, electrostatic potential, and physicochemical properties, relevant for the development of novel pharmaceuticals (Huang et al., 2021).
Safety And Hazards
The safety and hazards associated with this compound are not readily available in the searched resources. It’s important to note that this compound is not intended for human or veterinary use1.
Future Directions
The future directions for the research involving this compound are not readily available in the searched resources. However, similar compounds have shown potential for diverse applications, ranging from drug discovery to nanotechnology advancements3.
Please note that this analysis is based on the available resources and may not be comprehensive. For a detailed analysis, please refer to scientific literature and databases.
properties
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN4O4S/c1-3-14-15(18)16(20-11-19-14)26-13-6-7-21(10-13)17(23)12-4-8-22(9-5-12)27(2,24)25/h11-13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQCAGBIYURPGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3CCN(CC3)S(=O)(=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2918362.png)
![1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-YL]ethanone hydrochloride](/img/structure/B2918365.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2918366.png)
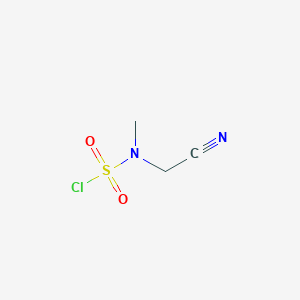
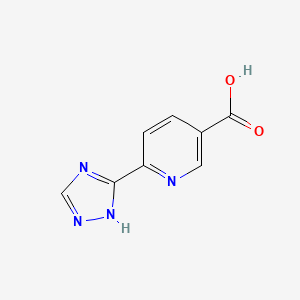
![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2918370.png)
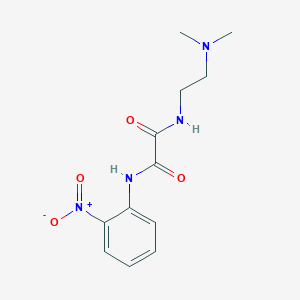
![N-[(4-Chloro-2,6-dimethylphenyl)methyl]-N-(1,4-dioxan-2-ylmethyl)prop-2-enamide](/img/structure/B2918375.png)
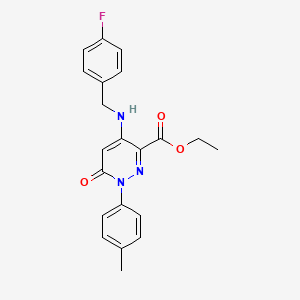
![3-(3-methylbutyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2918378.png)
![2-(2,4-Dimethylphenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2918379.png)
![4-[[(Z)-3-(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2918380.png)
![3-{[(Pyridin-2-yl)methyl]amino}benzoic acid](/img/structure/B2918384.png)
![5-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2918385.png)